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Compound of Interest

Tert-butyl trans-4-(2-
Compound Name:
oxoethyl)cyclohexylcarbamate

Cat. No.: B045918

An In-Depth Technical Guide to the Physicochemical Properties of Tert-butyl trans-4-(2-
oxoethyl)cyclohexylcarbamate

Introduction

Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate, identified by its CAS Number 215790-
29-7, is a bifunctional molecule of significant interest in modern synthetic chemistry.[1][2][3] It
serves as a high-value intermediate, most notably in the synthesis of the antipsychotic drug
Cariprazine, which acts on dopamine D3/D2 receptors.[4] The molecule's structure is
characterized by a trans-substituted cyclohexane scaffold, a reactive terminal aldehyde group,
and a tert-butyloxycarbonyl (Boc) protected amine. This unique combination makes it a
versatile building block, where the Boc group provides robust protection under a wide range of
conditions while the aldehyde serves as a key handle for carbon-carbon and carbon-nitrogen
bond formation.

This guide provides a comprehensive overview of the essential physical and chemical
properties of this compound, offering practical insights into its handling, storage, and analytical
characterization. The information is curated for researchers, scientists, and drug development
professionals who utilize such intermediates in their synthetic workflows.

Part 1: Molecular Identity and Structural Elucidation
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The precise identification and understanding of a molecule's structure are foundational to its

application. The key identifiers for Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate are
summarized below.

Identifier Value Source
CAS Number 215790-29-7 [1][21[3]
Molecular Formula C13H23NOs3 [11121[3]
Molecular Weight 241.33 g/mol [1][2][3]

tert-butyl N-[trans-4-(2-
IUPAC Name [1][5]
oxoethyl)cyclohexyllcarbamate

OPGBSEXLSWYFOR-
InChIKey [1][5]

UHFFFAOYSA-N

The molecule's functionality is best understood by dissecting its structural components, as
illustrated in the diagram below. The Boc-carbamate group is a sterically hindered and
electronically stable protecting group, preventing the amine from engaging in undesired side
reactions. The cyclohexane ring provides a rigid, non-aromatic scaffold, and the terminal
aldehyde is a highly reactive electrophilic center, ideal for subsequent chemical
transformations.

Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate

AA

Key Functional Groups

Boc-Carbamate Cyclohexane Scaffold Aldehyde
(Protecting Group) (Rigid Core) (Reactive Handle)

Click to download full resolution via product page
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Caption: Key functional components of the title compound.

Part 2: Physicochemical Properties

The physical properties of a compound dictate its behavior in different environments and are

critical for designing reaction conditions, purification strategies, and formulation processes. The

known properties, both experimental and predicted, are summarized here.

Property Value Remarks Source
White to light brown Color may vary with
Appearance _ ) [2][3]
solid purity.
Predicted value; likely
Boiling Point 360.6 +11.0°C to decompose upon [2]
heating.
Density 1.02 + 0.1 g/cm3 Predicted value. [2]
Expected to be
Sparingly Soluble in soluble in common
Solubility water (0.41 g/L at organic solvents like [2][4][6]
25°C) CH2Clz, EtOAc, and
alcohols.
Predicted value for the
pKa 12.50 £ 0.40 [2][4]
N-H proton.
Indicates moderate
LogP (XLogP3) 1.9 ] o [1][5]
lipophilicity.
_ Reflects the polar
Topological Polar )
55.4 A2 atoms (O, N) available  [1][5]

Surface Area

for interaction.

The compound's appearance as a white to off-white solid is typical for organic molecules of this

size and purity.[2][3] Its very limited water solubility is consistent with the large non-polar

surface area of the cyclohexane and tert-butyl groups, while the predicted LogP of 1.9 suggests

a preference for organic phases over aqueous ones.[1][5]
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Part 3: Safety, Handling, and Storage

Proper handling and storage are paramount to ensure the safety of laboratory personnel and
maintain the chemical integrity of the compound.

GHS Hazard Information:[1]

H302: Harmful if swallowed

H315: Causes skin irritation

H319: Causes serious eye irritation

H335: May cause respiratory irritation

Expert Commentary on Storage and Handling

Storage Protocol: The recommended long-term storage condition is at -20°C under an inert
atmosphere (e.g., nitrogen).[2]

o Causality: The aldehyde functional group is susceptible to oxidation by atmospheric oxygen,
which would convert it to the corresponding carboxylic acid, an impurity that can complicate
subsequent reactions. Aldehydes can also undergo self-polymerization. These degradation
pathways are significantly decelerated at low temperatures and in the absence of oxygen,
thereby preserving the compound's purity over time. For short-term use, storage at 0-8°C
may be adequate.[3][7]

Handling Protocol: Due to its irritant properties, this compound should be handled in a well-
ventilated fume hood.[1]

o Causality: The hazard statements indicate that fine powders or vapors can irritate the
respiratory tract, skin, and eyes.[1] Therefore, the use of appropriate Personal Protective
Equipment (PPE), including safety glasses, nitrile gloves, and a lab coat, is mandatory to
prevent exposure.

Chemical Incompatibilities: Avoid contact with strong oxidizing agents.
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o Causality: Oxidants such as peroxides, permanganates, or chromates will readily and
exothermically react with the aldehyde group, leading to its oxidation and potentially creating
a hazardous situation.[8]

Part 4: Synthetic and Analytical Framework

As a synthetic intermediate, understanding its reactivity and how to verify its quality is crucial
for successful drug development campaigns.

General Synthetic Utility

This compound is primarily used as a precursor where the aldehyde is transformed into a more
complex functional group. A common and powerful transformation is reductive amination,
where the aldehyde reacts with a primary or secondary amine to form an imine, which is then
reduced in situ to furnish a new amine. This specific reaction is a key step in the synthesis of
Cariprazine.[4]

Caption: General synthetic workflow involving the title compound.

Protocols for Quality Verification

A self-validating analytical workflow ensures that the material meets the required specifications
before being committed to a synthetic sequence.

Protocol 1: Purity Determination by Gas Chromatography (GC)

 Justification: GC is an effective method for assessing the purity of volatile and thermally
stable compounds like this one, as cited by suppliers.[3]

o Methodology:

o System Preparation: Use a GC system equipped with a Flame lonization Detector (FID).
Install a mid-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 um film thickness, 5%
phenyl polysiloxane).

o Sample Preparation: Prepare a sample solution of ~1 mg/mL in ethyl acetate.

o GC Conditions:

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.fishersci.com/store/msds?partNumber=AC173450250&countryCode=US&language=en
https://amp.chemicalbook.com/ProductChemicalPropertiesCB8312848_EN.htm
https://www.chemimpex.com/products/24213
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b045918?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

= Injector Temperature: 250°C
= Detector Temperature: 300°C

= Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and
hold for 5 minutes.

= Carrier Gas: Helium, constant flow of 1 mL/min.

o Validation Sequence:
» |nject a solvent blank (ethyl acetate) to identify any system or solvent peaks.
» |nject the sample solution.

» Calculate purity based on the peak area percentage of the main component relative to
the total area of all peaks. A purity of 298% is common.[3]

Protocol 2: Structural Confirmation by Spectroscopic Analysis

 Justification: A combination of NMR, IR, and MS provides unambiguous confirmation of the
chemical structure. While public experimental spectra are not readily available, the expected
signals can be reliably predicted based on the known structure.

e Expected *H NMR (in CDCls, 400 MHz):

(¢]

0 9.7 (t, 1H): Aldehyde proton, typically a triplet due to coupling with the adjacent CH2
group.

o

0 4.5 (br s, 1H): N-H proton of the carbamate.

[¢]

0 3.5 (m, 1H): C-H proton on the carbon bearing the nitrogen.

o

0 2.4 (d, 2H): CHz protons adjacent to the aldehyde.

[e]

0 1.45 (s, 9H): The nine equivalent protons of the tert-butyl group.

o

0 1.0-2.1 (m, 9H): The complex, overlapping signals of the cyclohexane ring protons.
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o Expected 13C NMR (in CDCls, 100 MHz):
o & 202-203: Aldehyde carbonyl carbon.
o 9 155: Carbamate carbonyl carbon.
o & 79: Quaternary carbon of the Boc group.
o & ~50: Methylene carbon alpha to the aldehyde.
o & ~40-50: Methine carbon attached to nitrogen.
o 9 25-35: Other cyclohexane carbons.
o 9 28: Methyl carbons of the Boc group.
e Expected IR (ATR):
o ~3350 cm~1: N-H stretching of the carbamate.
o ~2930, 2850 cm~1: C-H stretching of the alkyl groups.
o ~1725 cm~1: Strong C=0 stretching of the aldehyde.
o ~1685 cm~1: Strong C=0 stretching of the carbamate.
o Expected Mass Spectrometry (ESI+):
o m/z 242.17: [M+H]* (protonated molecule)
o m/z 264.15: [M+Na]* (sodium adduct)

Conclusion

Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate is a well-defined and highly valuable
chemical intermediate. Its physicochemical properties—moderate lipophilicity, limited water
solubility, and solid-state nature—are well-suited for standard organic synthesis protocols. The
presence of a reactive aldehyde and a stable Boc-protecting group provides a clear and
reliable synthetic strategy for elaborating the molecule into more complex targets, particularly in

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b045918?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b045918?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

pharmaceutical development. Adherence to the safety and storage guidelines outlined in this
document is critical to ensuring both the longevity of the material and the safety of the user.
The analytical methods described provide a robust framework for quality control, enabling
researchers to use this compound with confidence in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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